![molecular formula C17H24NO3+ B12459018 N,N-diethyl-N-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}ethanaminium](/img/structure/B12459018.png)
N,N-diethyl-N-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}ethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-N-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}ethanaminium is a complex organic compound with a unique structure that includes a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}ethanaminium typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the ethyl and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}ethanaminium can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N,N-diethyl-N-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}ethanaminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-diethyl-N-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}ethanaminium exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-N-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}ethanaminium: shares similarities with other benzofuran derivatives and quaternary ammonium compounds.
N,N-diethyl-N-methyl-2-{[(3-methyl-2-buten-1-yl)valinamide]}: Another compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across multiple fields. Its benzofuran core provides a distinct chemical reactivity, while the quaternary ammonium group enhances its solubility and interaction with biological targets.
Properties
Molecular Formula |
C17H24NO3+ |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
diethyl-methyl-[2-(3-methyl-1-benzofuran-2-carbonyl)oxyethyl]azanium |
InChI |
InChI=1S/C17H24NO3/c1-5-18(4,6-2)11-12-20-17(19)16-13(3)14-9-7-8-10-15(14)21-16/h7-10H,5-6,11-12H2,1-4H3/q+1 |
InChI Key |
SSVAEJVMNPTETM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C1=C(C2=CC=CC=C2O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


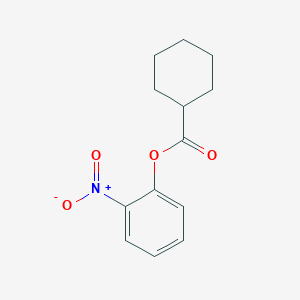
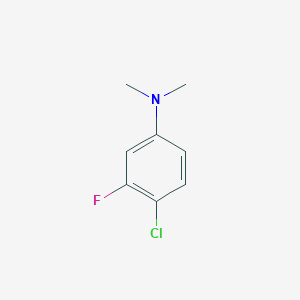
![3-{[(E)-naphthalen-1-ylmethylidene]amino}benzonitrile](/img/structure/B12458949.png)
![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12458961.png)
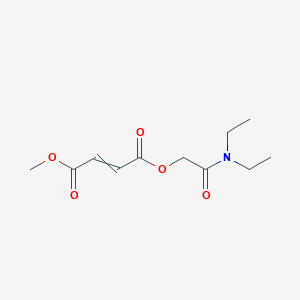
![N-(1-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-1-oxo-3-phenylpropan-2-yl)-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B12458979.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12458984.png)
![2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B12458987.png)
![N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B12458991.png)
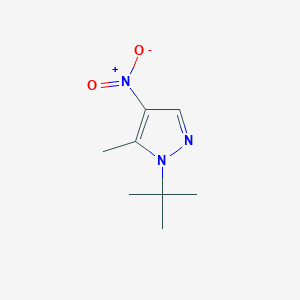
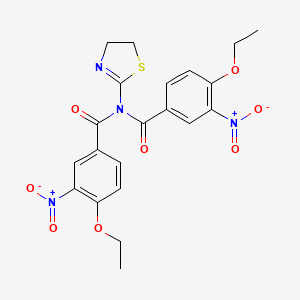
![2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12459007.png)
![Methyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B12459011.png)
![4-[({4-Oxo-4-[(4-phenoxyphenyl)amino]butanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12459012.png)
